molecular formula C13H12ClN3O4S B2874077 N'-[(6-chloro-5-methylpyridin-3-yl)sulfonyl]-2-hydroxybenzohydrazide CAS No. 1356559-04-0

N'-[(6-chloro-5-methylpyridin-3-yl)sulfonyl]-2-hydroxybenzohydrazide

Cat. No.: B2874077
CAS No.: 1356559-04-0
M. Wt: 341.77
InChI Key: YBPBDQNMNLSEAR-UHFFFAOYSA-N
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Description

N’-[(6-chloro-5-methylpyridin-3-yl)sulfonyl]-2-hydroxybenzohydrazide is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a sulfonyl group attached to a pyridine ring, which is further connected to a benzohydrazide moiety. The presence of both chloro and methyl substituents on the pyridine ring adds to its chemical versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(6-chloro-5-methylpyridin-3-yl)sulfonyl]-2-hydroxybenzohydrazide typically involves multiple steps, starting with the preparation of the pyridine derivative. One common method includes the chlorination of 5-methylpyridine, followed by sulfonylation to introduce the sulfonyl group. The resulting intermediate is then reacted with 2-hydroxybenzohydrazide under controlled conditions to yield the final product. The reaction conditions often involve the use of solvents such as tetrahydrofuran and catalysts to facilitate the process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N’-[(6-chloro-5-methylpyridin-3-yl)sulfonyl]-2-hydroxybenzohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of the original compound, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: It has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development and biochemical research.

    Medicine: Preliminary studies suggest that the compound may have therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: The compound’s unique chemical properties make it useful in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N’-[(6-chloro-5-methylpyridin-3-yl)sulfonyl]-2-hydroxybenzohydrazide exerts its effects is primarily through its interaction with specific molecular targets. The sulfonyl group can form strong interactions with enzyme active sites, inhibiting their activity. Additionally, the compound’s ability to undergo various chemical modifications allows it to interact with multiple biological pathways, potentially leading to diverse therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets N’-[(6-chloro-5-methylpyridin-3-yl)sulfonyl]-2-hydroxybenzohydrazide apart is its specific combination of functional groups, which confer unique chemical reactivity and biological activity. The presence of both a sulfonyl group and a benzohydrazide moiety allows for diverse interactions with biological targets, making it a versatile compound for research and development .

Properties

IUPAC Name

N'-(6-chloro-5-methylpyridin-3-yl)sulfonyl-2-hydroxybenzohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClN3O4S/c1-8-6-9(7-15-12(8)14)22(20,21)17-16-13(19)10-4-2-3-5-11(10)18/h2-7,17-18H,1H3,(H,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBPBDQNMNLSEAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1Cl)S(=O)(=O)NNC(=O)C2=CC=CC=C2O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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